molecular formula C12H21NO3 B7901546 tert-Butyl 3-oxocycloheptylcarbamate

tert-Butyl 3-oxocycloheptylcarbamate

Cat. No.: B7901546
M. Wt: 227.30 g/mol
InChI Key: GQWFMCBUKYHHSW-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxocycloheptylcarbamate is a carbamate derivative featuring a seven-membered cycloheptane ring with a ketone group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. Its structure combines conformational flexibility (from the cycloheptyl ring) with the stability imparted by the Boc group, making it a versatile intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxocycloheptylcarbamate typically involves the reaction of cyclohept-2-en-1-one with tert-butyl carbamate in the presence of a catalyst such as bismuth nitrate . The reaction is carried out in dichloromethane at room temperature for 24 hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxocycloheptylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-Butyl 3-oxocycloheptylcarbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxocycloheptylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs differ in ring size, substituent positions, and functional groups. Similarity scores (based on molecular descriptors) highlight these relationships:

Compound Name CAS Number Similarity Score Molecular Formula Key Features
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 1.00 C₁₀H₁₇NO₃ 5-membered ring, 3-keto group
tert-Butyl (3-oxocyclohexyl)carbamate 154748-49-9 0.98 C₁₁H₁₉NO₃ 6-membered ring, 3-keto group
tert-Butyl 3-oxocyclobutylcarbamate 291533-10-3 0.94 C₉H₁₅NO₃ 4-membered ring, higher ring strain
tert-Butyl (3-hydroxycyclohexyl)carbamate 1363382-14-2 0.96 C₁₁H₂₁NO₃ 6-membered ring, 3-hydroxy substituent
tert-Butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 N/A C₁₁H₂₀FNO₂ 6-membered ring, 3-fluoro substituent

Notes:

  • Cyclopentyl and cyclohexyl analogs exhibit the highest similarity due to comparable ring sizes and functional group positioning .
  • Smaller rings (e.g., cyclobutyl) reduce similarity due to increased strain and altered reactivity .
  • Substituents like fluorine or hydroxyl groups significantly impact polarity and biological activity .

Physicochemical Properties

Molecular Weight and Stability

  • tert-Butyl 3-oxocycloheptylcarbamate: Estimated molecular weight ~213.3 g/mol (C₁₂H₂₁NO₃).
  • Cyclopentyl analog : 199.25 g/mol; lower molecular weight due to smaller ring .
  • Cyclohexyl analog : 213.28 g/mol; nearly identical weight but distinct conformational flexibility .

Spectroscopic Data (¹H NMR)

  • tert-Butyl (3-oxopropyl)carbamate () : δ 9.79 (s, 1H, NH), 1.45 (s, 9H, Boc CH₃).
  • tert-Butyl (3-oxocyclopentyl)carbamate () : δ 3.42–3.37 (m, 2H), 2.68 (t, 2H, J=5.8 Hz).
  • Cycloheptyl vs. Cyclohexyl : Larger rings exhibit broader multiplet signals due to increased conformational isomers .

Biological Activity

Chemical Structure and Properties
tert-Butyl 3-oxocycloheptylcarbamate is a synthetic organic compound with a molecular formula of C11H17NO3 and a molecular weight of 215.26 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cycloheptyl ring with a ketone functionality. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the ketone and carbamate groups enhances its ability to participate in hydrogen bonding and nucleophilic attacks, which can modulate enzyme activity and influence receptor binding.

Pharmacological Studies

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects : Investigations into the compound's ability to inhibit pro-inflammatory cytokines are ongoing.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.
  • Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed promising inhibition rates, suggesting that it may serve as a lead compound for drug development targeting metabolic disorders.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectsReference
AntibacterialInhibition of S. aureus and E. coliStudy on Antimicrobial Properties
Anti-inflammatoryInhibition of pro-inflammatory cytokinesOngoing Research
CytotoxicityInduction of apoptosis in cancer cellsCytotoxicity Assessment Study
Enzyme InhibitionSignificant inhibition rates observedEnzyme Interaction Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cycloheptanone derivatives under basic conditions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile and potential side effects in vivo. Current data suggest low acute toxicity; however, chronic exposure studies are warranted.

Future Directions

Ongoing research aims to:

  • Elucidate the precise mechanisms underlying its biological activities.
  • Explore its therapeutic applications in treating bacterial infections and cancer.
  • Investigate the pharmacokinetics and bioavailability to optimize its use in clinical settings.

Q & A

Q. Basic: How can the synthesis of tert-butyl 3-oxocycloheptylcarbamate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves selecting appropriate protecting group strategies and reaction conditions. For example, the tert-butyl carbamate group is often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like oxime formation. Purification via column chromatography with gradients of ethyl acetate/hexane can improve purity .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the carbamate group (δ ~155 ppm for carbonyl) and cycloheptanone ring protons (δ 2.0–3.0 ppm). Dynamic NMR at low temperatures can resolve conformational isomers .
  • IR : A strong absorption band near 1700–1750 cm1^{-1} confirms the carbonyl group (oxo and carbamate) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C12_{12}H21_{21}NO3_3) .

Q. Advanced: How does the ring size of the cycloalkyl group influence the reactivity of tert-butyl 3-oxocycloalkylcarbamate derivatives?

Methodological Answer:
Ring size affects steric hindrance and electronic effects. Smaller rings (e.g., cyclobutyl) exhibit higher ring strain, increasing reactivity toward nucleophiles. Larger rings (e.g., cycloheptyl) may adopt boat or chair conformations, altering steric accessibility. For instance, cyclohexyl derivatives show slower hydrolysis rates compared to cyclopentyl analogs due to reduced ring strain . Computational modeling (DFT) can predict relative stabilities and reaction pathways .

Q. Advanced: What strategies are employed for enantioselective synthesis of this compound?

Methodological Answer:
Chiral resolution or asymmetric catalysis is used. For example:

  • Chiral Auxiliaries : (1R)-configured intermediates (e.g., tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate) can be synthesized via enzymatic resolution or chiral catalysts like Jacobsen’s salen complexes .
  • Dynamic Kinetic Resolution : Racemic mixtures are equilibrated under conditions favoring one enantiomer, often using transition-metal catalysts .

Q. Advanced: How can computational chemistry aid in predicting the stability and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations assess conformational stability, transition states, and electronic properties. For example:

  • Solvent Effects : Explicit solvent models (e.g., water or THF) improve accuracy in predicting equatorial vs. axial conformers .
  • Reactivity Prediction : Fukui indices identify electrophilic/nucleophilic sites, guiding derivatization strategies .

Q. Basic: What are the common challenges in isolating this compound, and how can they be addressed?

Methodological Answer:
Challenges include:

  • Hydrolysis Sensitivity : Moisture can hydrolyze the carbamate group. Use anhydrous solvents and inert atmospheres .
  • Byproduct Formation : Optimize stoichiometry (e.g., Boc anhydride:amine ratio) and employ scavengers like molecular sieves .
  • Purification : Use flash chromatography with silica gel or reverse-phase HPLC for polar impurities .

Q. Advanced: What role does the tert-butyl carbamate group play in modulating the compound’s biological activity?

Methodological Answer:
The Boc group enhances solubility and protects amines from metabolic degradation. In enzymatic studies, it can act as a reversible inhibitor by mimicking transition states. For example, tert-butyl carbamates in bicyclic systems show selective binding to protease active sites . Structure-activity relationship (SAR) studies compare Boc derivatives with other protecting groups (e.g., Fmoc) to optimize bioactivity .

Q. Basic: How does the presence of the oxo group affect the compound’s chemical properties?

Methodological Answer:
The ketone group:

  • Increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
  • Participates in hydrogen bonding, influencing solubility and crystal packing.
  • Can undergo redox reactions (e.g., reduction to cycloheptanol derivatives) .

Q. Advanced: What are the implications of conformational dynamics in this compound for drug design?

Methodological Answer:
Conformational flexibility impacts target binding. For example:

  • Axial vs. Equatorial Preferences : Chair conformations in cyclohexyl analogs affect steric interactions with receptors. Low-temperature NMR and X-ray crystallography reveal dominant conformers .
  • Boat Conformations : In larger rings (e.g., cycloheptyl), boat forms may expose functional groups for binding, as seen in tricyclic drug analogs .

Q. Advanced: How can contradictory data in the literature regarding biological activity be resolved?

Methodological Answer:
Contradictions often arise from assay variability. Solutions include:

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for enzyme assays) and controls .
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values).
  • Computational Validation : Compare molecular docking results with experimental IC50_{50} data to identify false positives .

Properties

IUPAC Name

tert-butyl N-(3-oxocycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWFMCBUKYHHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring mixture of cyclohept-2-enone (26.96 g, 245.0 mmol) and tert-butyl carbamate (28.7 g, 245 mmol) in DCM (245 mL) was added bismuth nitrate pentahydrate (22.79 g, 47.0 mmol). The resulting mixture was stirred at room temperature overnight. The reaction was diluted reaction with ethyl acetate (500 mL) and water (300 mL) and the biphasic mixture was filtered through a bed of Celite. The bed of Celite was washed well with ethyl acetate and water, and layers of the filtrate separated. The organic layer was concentrated to an oil that was purified by silica gel chromatography (0-40% ethyl acetate in hexanes). Product containing fractions were concentrated to afford the title compound (31.09 g, 137 mmol, 55.9% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.92 (d, J=7.03 Hz, 1H), 3.60 (d, J=8.59 Hz, 1H), 2.55-2.69 (m, 1H), 2.26-2.45 (m, 2H), 1.69-1.93 (m, 3H), 1.44-1.61 (m, 2H), 1.37 (d, J=5.08 Hz, 11H). MS (ESI) m/z 228.5 [M+H]+.
Quantity
26.96 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
245 mL
Type
solvent
Reaction Step One
Name
bismuth nitrate pentahydrate
Quantity
22.79 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
55.9%

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